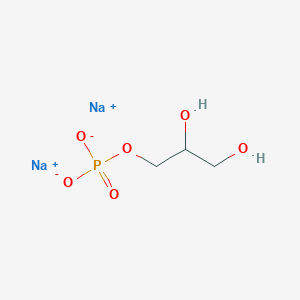
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
Vue d'ensemble
Description
The compound 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one is a pyrimidinone derivative that has attracted attention due to its unique structure and potential for diverse chemical reactions and properties. Pyrimidinones are important heterocyclic compounds with a wide range of biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one derivatives involves a straightforward methodology, utilizing a selective O-alkylation reaction followed by nucleophilic heteroaromatic substitution and acidic hydrolysis (Font, Heras, & Villalgordo, 2002). This method provides a highly molecularly diverse set of 2,6-disubstituted 3,4-dihydropyrimidin-4(3H)-ones, showcasing the compound's versatility in synthesis.
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one derivatives has been examined, revealing interesting tautomeric equilibria and hydrogen bonding patterns essential for their chemical behavior and interaction with biological targets. Structural determinations are often achieved through X-ray crystallography, which provides insight into the electron density and molecular geometry of these compounds (Janković et al., 2018).
Chemical Reactions and Properties
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one participates in various chemical reactions, including amidoalkylation, which can produce mono-, di-, and trisubstituted products, reflecting the compound's reactivity and potential for generating diverse chemical entities (Novakov et al., 2020). Such reactions underscore the compound's utility in synthetic organic chemistry and drug development.
Applications De Recherche Scientifique
Tautomeric Equilibrium and Nucleoside Analogues : The study of tautomeric properties of pyrimidine analogs like 6-amino-5-benzyl-3-methylpyrazin-2-one, a compound similar to 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one, is significant. These compounds can participate in nonstandard base pairs in nucleic acids, which may be beneficial in DNA and RNA polymerase systems (Voegel, von Krosigk, & Benner, 1993).
Synthesis Methodology : Research has developed an efficient methodology for synthesizing molecularly diverse 2,6-disubstituted 3,4-dihydropyrimidin-4(3H)-ones. This methodology involves selective O-alkylation reactions and nucleophilic heteroaromatic ipsosubstitution (Font, Heras, & Villalgordo, 2002).
Antiviral Properties : Derivatives of 3,4-dihydropyrimidin-4(3H)-ones have been synthesized and evaluated for their anti-HIV-1 activities. Among these, certain analogs exhibited potent anti-HIV-1 activity, suggesting their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Khalifa & Al-Omar, 2014).
Antioxidant Properties : 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one, another similar compound, has been found to inhibit free radical oxidation effectively, demonstrating its potential as an antioxidant (Grabovskiy, Grabovskaya, Antipin, & Kabal’nova, 2019).
Metal Complexation : Hydroxypyrimidinone derivatives have been investigated for their complexation properties with metal ions. These compounds can be immobilized on sepharose for sequestering metals, indicating their environmental applications (Esteves, Cachudo, Chaves, & Santos, 2005).
Propriétés
IUPAC Name |
4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKGELCYBIBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350295 | |
| Record name | AC1LDWNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one | |
CAS RN |
1197-04-2 | |
| Record name | AC1LDWNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















